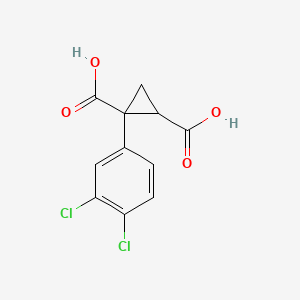
1-(3,4-Dichloro-phenyl)cyclopropane-1,2-dicarboxylic acid
Cat. No. B8327016
M. Wt: 275.08 g/mol
InChI Key: HXXMVLFWTAYWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08765801B2
Procedure details


A mixture of 31.0 kg 1-(3,4-dichlorophenyl)-1,2-cyclopropane-dicarboxylic acid dimethyl ester (from Step 2), 40 L water, 35 kg methanol and 18.0 kg 50% caustic soda was warmed to 70-75° C. (under reflux) and maintained at 70-75° C. for 1.5 hours. 10 L water was then added, and the mixture was kept at 75-77° C. for an additional 2 hours. Methanol was slowly distilled off in vacuo to 70° C. to give a heavy suspension, which was then mixed with 80 L water to effect solution. The free dicarboxylic acid was precipitated with 31 kg of 32% hydrochloric acid and extracted with 100 kg ethyl acetate. The lower aqueous phase was separated and washed with 20 kg ethyl acetate. The combined organic phases were washed with 50 L water, and then saturated aqueous sodium chloride. Distillation in vacuo to 80° C. with full vacuum yielded a concentrate of 1-(3,4-dichlorophenyl)-1,2-cyclopropane-dicarboxylic acid, which was used “as is” for the next step, cyclization to the imide. A quantitative yield from the diester was assumed for calculation purposes.
Name
1-(3,4-dichlorophenyl)-1,2-cyclopropane-dicarboxylic acid dimethyl ester
Quantity
31 kg
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1([C:12]2[CH:17]=[CH:16][C:15]([Cl:18])=[C:14]([Cl:19])[CH:13]=2)[CH2:7][CH:6]1[C:8]([O:10]C)=[O:9])=[O:4].CO.[OH-].[Na+]>O>[Cl:19][C:14]1[CH:13]=[C:12]([C:5]2([C:3]([OH:4])=[O:2])[CH2:7][CH:6]2[C:8]([OH:10])=[O:9])[CH:17]=[CH:16][C:15]=1[Cl:18] |f:2.3|
|
Inputs


Step One
|
Name
|
1-(3,4-dichlorophenyl)-1,2-cyclopropane-dicarboxylic acid dimethyl ester
|
|
Quantity
|
31 kg
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1(C(C1)C(=O)OC)C1=CC(=C(C=C1)Cl)Cl
|
|
Name
|
|
|
Quantity
|
35 kg
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
18 kg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
40 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
80 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
10 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
72.5 (± 2.5) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
(under reflux)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at 70-75° C. for 1.5 hours
|
|
Duration
|
1.5 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Methanol was slowly distilled off in vacuo to 70° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a heavy suspension, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The free dicarboxylic acid was precipitated with 31 kg of 32% hydrochloric acid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 100 kg ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The lower aqueous phase was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 20 kg ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with 50 L water
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation in vacuo to 80° C. with full vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielded
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
a concentrate of 1-(3,4-dichlorophenyl)-1,2-cyclopropane-dicarboxylic acid, which
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1(C(C1)C(=O)O)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
